Acta (1-24)

Description

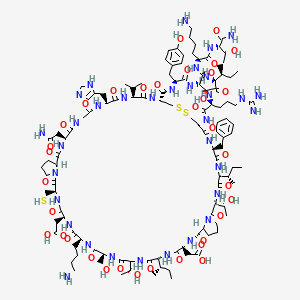

ACTH-(1-24), a synthetic 24-amino acid peptide fragment derived from adrenocorticotropic hormone (ACTH), is a potent melanocortin receptor agonist. It shares structural homology with α-melanocyte-stimulating hormone (α-MSH), both originating from the pro-opiomelanocortin (POMC) precursor. ACTH-(1-24) binds primarily to melanocortin receptors (e.g., MC1R, MC2R, MC3R, and MC4R), influencing diverse physiological processes, including appetite regulation, steroidogenesis, and anti-inflammatory responses .

In a pivotal study, intracerebroventricular (ICV) administration of ACTH-(1-24) (4 µg/rat) significantly inhibited spontaneous feeding in Sprague-Dawley rats for 6–9 hours. Notably, it abolished the hyperphagic effects of kappa opioid receptor agonists (e.g., pentazocine, bremazocine, tifluadom), highlighting its role in melanocortin-opioid crosstalk .

Properties

CAS No. |

147710-70-1 |

|---|---|

Molecular Formula |

C117H185N33O35S3 |

Molecular Weight |

2710.143 |

InChI |

InChI=1S/C117H185N33O35S3/c1-13-56(6)86(121)109(178)131-69(30-23-39-126-117(123)124)97(166)140-78-52-187-188-53-79(106(175)134-71(43-64-33-35-66(156)36-34-64)101(170)146-91(60(10)153)113(182)132-68(29-20-22-38-119)98(167)145-90(59(9)152)94(122)163)141-110(179)87(55(4)5)142-102(171)72(44-65-48-125-54-128-65)129-83(158)49-127-95(164)73(45-82(120)157)136-107(176)80-31-24-40-149(80)115(184)77(51-186)139-99(168)74(46-84(159)160)135-96(165)67(28-19-21-37-118)130-104(173)76(50-151)138-114(183)92(61(11)154)147-111(180)88(57(7)14-2)144-103(172)75(47-85(161)162)137-108(177)81-32-25-41-150(81)116(185)93(62(12)155)148-112(181)89(58(8)15-3)143-100(169)70(133-105(78)174)42-63-26-17-16-18-27-63/h16-18,26-27,33-36,48,54-62,67-81,86-93,151-156,186H,13-15,19-25,28-32,37-47,49-53,118-119,121H2,1-12H3,(H2,120,157)(H2,122,163)(H,125,128)(H,127,164)(H,129,158)(H,130,173)(H,131,178)(H,132,182)(H,133,174)(H,134,175)(H,135,165)(H,136,176)(H,137,177)(H,138,183)(H,139,168)(H,140,166)(H,141,179)(H,142,171)(H,143,169)(H,144,172)(H,145,167)(H,146,170)(H,147,180)(H,148,181)(H,159,160)(H,161,162)(H4,123,124,126)/t56-,57-,58-,59+,60+,61+,62+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,86-,87-,88-,89-,90-,91-,92-,93-/m0/s1 |

InChI Key |

OAARQAUDDDPCGP-MNNIBNJWSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC4=CC=CC=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N)C(C)C)CC6=CN=CN6)CC(=O)N)CS)CC(=O)O)CCCCN)CO)C(C)O)C(C)CC)CC(=O)O)C(C)O |

Synonyms |

alpha-cobratoxin (1-24) amide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acta (1-24) typically involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of precursor compounds under controlled conditions of temperature and pressure. Specific catalysts and solvents are often employed to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of Acta (1-24) is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and consistency of the final product. Quality control measures are implemented at various stages to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Acta (1-24) undergoes several types of chemical reactions, including:

Oxidation: Acta (1-24) can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions of Acta (1-24) involve the use of reducing agents to convert it into different reduced forms.

Substitution: Acta (1-24) can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of Acta (1-24) include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from the reactions of Acta (1-24) depend on the specific reaction conditions and reagents used. These products often include various derivatives that retain the core structure of Acta (1-24) but with different functional groups attached.

Scientific Research Applications

Acta (1-24) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acta (1-24) involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which Acta (1-24) is used.

Comparison with Similar Compounds

Structural and Functional Comparison with α-MSH

ACTH-(1-24) and α-MSH exhibit overlapping sequences but differ in receptor specificity and potency:

- ACTH-(1-24 : Binds strongly to MC2R (critical for adrenal steroidogenesis) and MC4R (appetite regulation). At 4 µg/rat (ICV), it suppresses feeding and antagonizes multiple kappa agonists .

- α-MSH: A 13-amino acid peptide with high affinity for MC1R and MC4R. At 10 µg/rat (ICV), it similarly inhibits feeding but shows narrower antagonism, primarily against pentazocine .

Key Differences :

- ACTH-(1-24) requires a lower dose for equivalent effects, suggesting greater potency at MC4R.

Mechanistic Contrast with Kappa Opioid Agonists

Kappa opioid agonists (e.g., pentazocine, bremazocine) stimulate feeding via κ-opioid receptor activation. ACTH-(1-24) counteracts this by enhancing melanocortin signaling, which suppresses appetite. The table below summarizes key parameters:

Pharmacological and Clinical Implications

- Potency : ACTH-(1-24)’s lower effective dose (vs. α-MSH) suggests superior MC4R activation, making it a candidate for obesity therapeutics.

- Broad-Spectrum Antagonism : Its ability to block multiple kappa agonists implies a versatile role in appetite modulation, unlike α-MSH’s narrower activity .

- Synthesis and Characterization : ACTH-(1-24) synthesis follows IUPAC guidelines, with rigorous validation via NMR, MS, and bioassays to ensure purity and activity, as mandated by pharmacological reporting standards .

Q & A

Table 1: Strong vs. Weak Research Questions

| Strong Example | Weak Example |

|---|---|

| "How does pH influence the stability of Acta (1-24) in aqueous solutions?" | "What is the behavior of Acta (1-24) in water?" |

| Specific, measurable, theory-aligned | Broad, lacks variables |

What experimental designs are suitable for studying Acta (1-24)?

Category : Basic

Methodological Answer :

Q. Table 2: Experimental Design Comparison

| Design Type | Use Case | Variables |

|---|---|---|

| Between-Subjects | Catalyst efficiency comparison | Independent: Catalyst type |

| Longitudinal Observational | Degradation monitoring over time | Dependent: Structural integrity |

How to resolve contradictory data in Acta (1-24) research?

Category : Advanced

Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity, HPLC for purity) .

- Sensitivity Analysis : Test how minor parameter changes (e.g., reaction time) affect outcomes to identify instability sources .

- Contextual Re-examination : Compare experimental conditions with prior studies to isolate discrepancies (e.g., atmospheric vs. inert synthesis) .

Q. Table 3: Contradiction Resolution Framework

| Step | Action |

|---|---|

| Data Replication | Repeat experiments under identical conditions |

| Methodological Audit | Verify instrument calibration and protocols |

| Literature Benchmarking | Align findings with peer-reviewed data |

How to ensure data validity in Acta (1-24) experiments?

Category : Basic

Methodological Answer :

- Calibration : Regularly validate instruments (e.g., NMR spectrometers) using reference standards .

- Blind Testing : Mask sample identities during analysis to reduce observer bias .

- Statistical Thresholds : Apply p-values (<0.05) and confidence intervals (95%) to confirm significance .

How to optimize synthesis methodologies for Acta (1-24)?

Category : Advanced

Methodological Answer :

Q. Table 4: DOE Parameters for Synthesis Optimization

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 50–100°C | 80°C |

| Reaction Time | 2–24 hours | 12 hours |

What statistical methods analyze Acta (1-24) data trends?

Category : Basic

Methodological Answer :

Q. Table 5: Statistical Methods by Data Type

| Data Type | Method |

|---|---|

| Continuous (e.g., yield) | Linear Regression |

| Categorical (e.g., catalyst type) | ANOVA |

How to integrate multi-omics data in Acta (1-24) studies?

Category : Advanced

Methodological Answer :

Q. Table 6: Multi-Omics Integration Techniques

| Technique | Application |

|---|---|

| Principal Component Analysis (PCA) | Reduce spectral data complexity |

| Bayesian Networks | Model probabilistic interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.